![molecular formula C18H11BrO3 B1273519 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- CAS No. 20926-82-3](/img/structure/B1273519.png)
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several methods for synthesizing indene-1,3-dione derivatives have been reported. One approach involves palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source, which yields 2-substituted indene-1,3(2H)-dione derivatives with good to excellent yields . Another method includes a thermal cascade reaction of 1-diazonaphthalen-2(1H)-ones, which allows for the synthesis of functionalized indene derivatives under catalyst-free conditions . Additionally, the use of phase-transfer catalysts combined with ultrasonication has been shown to enhance the rate of propargylation of indene-1,3-dione . A cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones has been developed for the selective synthesis of indenodihydropyridine and indenopyridine compounds . Moreover, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones have been synthesized from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones through a one-step reaction .
Molecular Structure Analysis
The molecular structures of the synthesized indene-1,3-dione derivatives have been established using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallography . These analyses confirm the successful formation of the desired compounds and provide detailed insights into their molecular frameworks.
Chemical Reactions Analysis
Indene-1,3-dione derivatives participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution followed by ring opening and intramolecular cyclization . They also engage in cascade reactions that result in the construction of C–C and C–N bonds . The participation of oxygen in novel syntheses has been observed, leading to the formation of unique compounds such as [2,2′-bi-1H-indene]-3,3′-dialkyl-3,3′-dihydroxy-1,1′-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of indene-1,3-dione derivatives have been explored through various studies. Ultrasound-assisted synthesis has been shown to be an efficient procedure for creating derivatives, highlighting the role of ultrasonic irradiation in enhancing reaction rates . The crystal, electronic, and molecular docking studies of these compounds reveal their potential interactions and electronic properties, which are important for understanding their reactivity and potential applications . Additionally, the photochromic and photomagnetic properties of brominated derivatives have been investigated, demonstrating how substituents can significantly affect the properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity
1H-Indene-1,3(2H)-dione derivatives have been the subject of various studies focusing on their molecular structure and reactivity. A study by Prasad et al. (2010) explored the molecular structure and vibrational study of 1H-indene-1,3(2H)-dione, revealing its non-planar geometry and significant reactivity compared to its parent compound, 2,3-dihydro-1H-indene. This enhanced reactivity was attributed to the molecule's higher dipole moment and frontier orbital energy gap (Prasad et al., 2010).
Synthesis and Application in Chemistry
- Ghahremanzadeh et al. (2011) reported a simplified and efficient procedure for synthesizing derivatives of 1H-indene-1,3(2H)-dione using ultrasonic irradiation. This method highlighted the use of environmentally benign solvents and efficient catalysts, indicating potential applications in green chemistry (Ghahremanzadeh et al., 2011).
Crystal Structure Analysis
- Research by Poorheravi et al. (2007) investigated the crystal structure of a specific derivative of 1H-indene-1,3(2H)-dione. This study provided insights into the molecular arrangement and potential applications in material science (Poorheravi et al., 2007).
Photochemical Properties
- Mor and Dhawan (2015) explored the photochemical behavior of certain 1H-indene-1,3(2H)-dione derivatives. Their study focused on the photoreaction mechanisms in different solvents, contributing to the understanding of these compounds' photochemical properties (Mor & Dhawan, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQJOTUCCJDGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393739 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
CAS RN |
20926-82-3 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


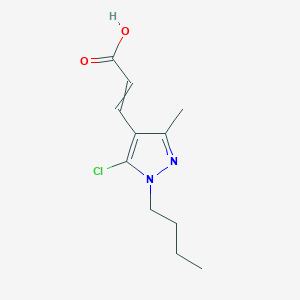



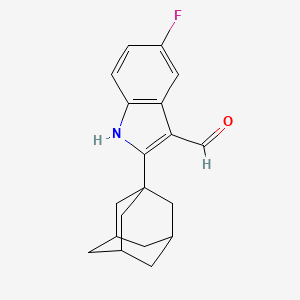
![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)
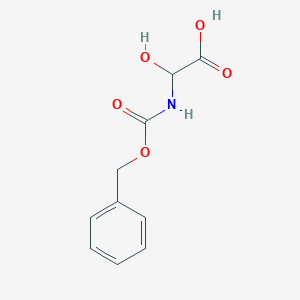

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
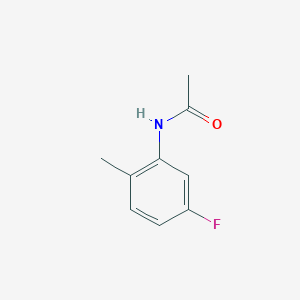
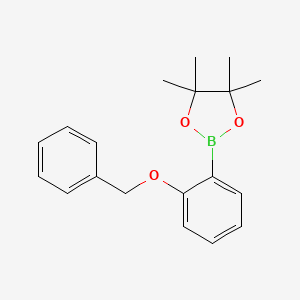
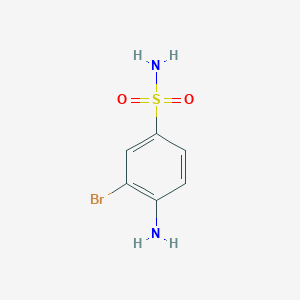
![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)